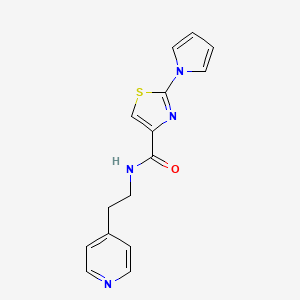
N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves examining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. The reaction conditions and the products formed are also usually discussed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Therapeutic Agent Development
Antituberculosis Activity : A study highlighted the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. Among the synthesized compounds, one exhibited promising activity against all tests with notable inhibition of MTB DNA gyrase and minimal cytotoxicity, indicating potential as a therapeutic agent against tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Antitumor Activities : Research into the synthesis of pyridine thiazole derivatives and their Zn(II) complexes showed that these compounds possess significant antimicrobial activity. The metal complexes, in particular, exhibited greater activity than the free ligands, suggesting their potential in developing new bioactive materials with antimicrobial and antitumor properties (Xun-Zhong et al., 2020).
Molecular Interaction Studies
Cellular Permeability : An investigation into the cellular permeability of DNA-binding pyrrole-imidazole polyamides found that certain linkers significantly affect their ability to penetrate cells. This study provides valuable insights into designing more efficient DNA-binding molecules for therapeutic purposes (Liu & Kodadek, 2009).
Dynamic Tautomerism : The study of N-(Pyridin-2-yl)thiazol-2-amine revealed its dynamic tautomerism and divalent N(I) character, essential for understanding the electron distribution and protonation energy. This research is crucial for the development of compounds with specific electron-donating properties (Bhatia, Malkhede, & Bharatam, 2013).
Design of Compounds with Specific Biological Activities
Insecticidal Agents : The synthesis and assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm demonstrated potential insecticidal properties. This research contributes to the development of novel pest control agents (Fadda et al., 2017).
Antioxidant Activity : A study synthesized new pyrrole, pyridine, and thiazole derivatives, evaluating them as antioxidant agents. Some compounds exhibited remarkable antioxidant activity, suggesting their use in developing treatments for oxidative stress-related diseases (Zaki et al., 2017).
Safety And Hazards
This involves discussing the compound’s toxicity, flammability, and other hazards. Safety precautions for handling and storing the compound are also usually included.
Orientations Futures
This involves discussing potential future research directions, such as new synthesis methods, applications, or modifications to the compound.
Please consult a professional chemist or a reliable source for specific information about this compound. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
N-(2-pyridin-4-ylethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14(17-8-5-12-3-6-16-7-4-12)13-11-21-15(18-13)19-9-1-2-10-19/h1-4,6-7,9-11H,5,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPPSSNXCQVJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

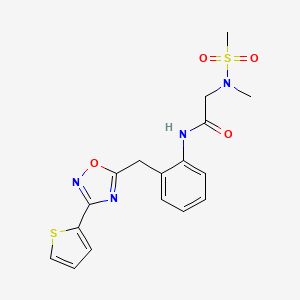
![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)
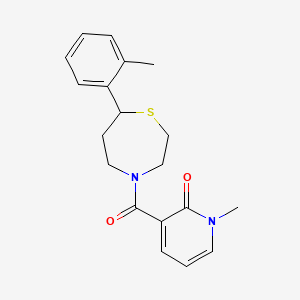
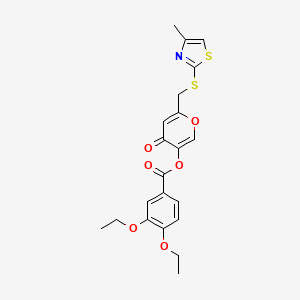
![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)
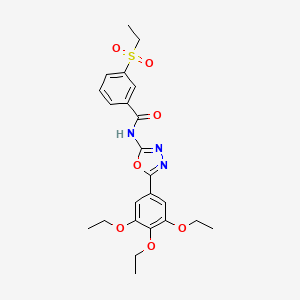
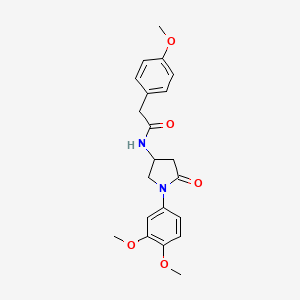
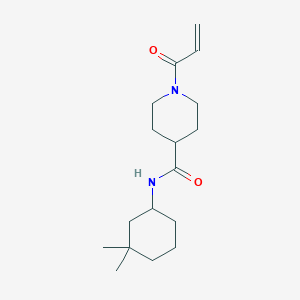
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)
![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)
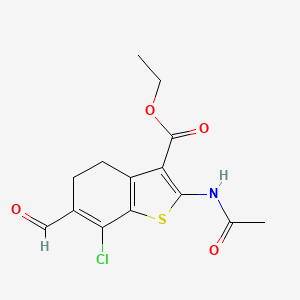
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2897845.png)
![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)